Product packaging for 2-(4-Formylphenyl)butanoic acid(Cat. No.:CAS No. 52787-35-6)

2-(4-Formylphenyl)butanoic acid

Cat. No.: B2581809
CAS No.: 52787-35-6
M. Wt: 192.214
InChI Key: KYVCHIBXWDIGLZ-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)butanoic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B2581809 2-(4-Formylphenyl)butanoic acid CAS No. 52787-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-formylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-10(11(13)14)9-5-3-8(7-12)4-6-9/h3-7,10H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVCHIBXWDIGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

An Overview of Phenylbutanoic Acid Derivatives and Their Synthetic Significance

Phenylbutanoic acid and its derivatives are a class of compounds that have garnered considerable attention in various fields of chemical science, most notably in medicinal chemistry. The core structure, consisting of a phenyl ring attached to a butanoic acid chain, provides a versatile template that can be readily modified to interact with biological targets.

The synthesis of phenylbutanoic acid derivatives can be achieved through various established methods, including the Clemmensen reduction of β-benzoylpropionic acid and related compounds. derpharmachemica.com The adaptability of the phenylbutanoic acid scaffold makes it a valuable starting point for the development of new therapeutic agents and functional materials.

The Dual Importance of Formyl and Carboxylic Acid Functionalities

The synthetic utility of 2-(4-Formylphenyl)butanoic acid is profoundly enhanced by the presence of two distinct and highly useful functional groups: a formyl (aldehyde) group and a carboxylic acid group. This bifunctionality allows for a wide range of selective chemical transformations, making it a valuable building block for creating more complex molecules. bldpharm.com

The formyl group (-CHO) is a cornerstone of organic synthesis, primarily serving as a precursor to a vast array of other functional groups. It can undergo nucleophilic addition reactions, be oxidized to a carboxylic acid, or be reduced to an alcohol. Furthermore, the formyl group attached to an aromatic ring can participate in various name reactions, such as the Wittig, Grignard, and aldol (B89426) reactions, to form carbon-carbon bonds, thus enabling the extension of the molecular framework.

The carboxylic acid group (-COOH) is another fundamental functional group in organic chemistry, known for its acidic nature and its ability to be converted into a wide range of derivatives. molport.com These include esters, amides, acid chlorides, and anhydrides. Such transformations are pivotal in the synthesis of polymers, pharmaceuticals, and other fine chemicals. The presence of both an aldehyde and a carboxylic acid on the same molecule, as in this compound, opens up possibilities for sequential or orthogonal chemical modifications.

The strategic placement of these groups on the phenyl ring is also crucial. The para-substitution pattern in this compound means that the electronic effects of the formyl group can influence the reactivity of the carboxylic acid, and vice versa, through the aromatic system.

The Research Significance of 2 4 Formylphenyl Butanoic Acid As a Building Block

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by mentally deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For this compound, several key disconnections can be proposed. The primary functional groups—the carboxylic acid and the aldehyde—are logical points for transformations.

A functional group interconversion (FGI) approach suggests that the formyl group can be derived from a more stable precursor, such as a hydroxymethyl or a halomethyl group, via oxidation or hydrolysis, respectively. Similarly, the carboxylic acid can be obtained from the hydrolysis of an ester or a nitrile.

Key C-C bond disconnections include:

  • Disconnection of the butanoic acid chain: This approach breaks the bond between the phenyl ring and the C2 of the butanoic acid chain. This leads to a substituted benzene (B151609) precursor (e.g., a 4-halobenzaldehyde derivative) and a four-carbon synthon. The forward synthesis would then involve a cross-coupling or alkylation reaction.
  • Disconnection adjacent to the carbonyl: A Friedel-Crafts acylation approach would disconnect the bond between the C3 and C4 of the butanoic acid chain precursor, suggesting a reaction between a substituted benzene and a succinic anhydride (B1165640) derivative, followed by further modifications.
  • These retrosynthetic pathways provide a roadmap for the various forward synthesis strategies discussed below.

    Targeted Forward Synthesis Strategies

    Oxidation-Mediated Approaches to the Formyl Group (e.g., TEMPO-catalyzed oxidations)

    One of the most effective methods for introducing the formyl group is through the selective oxidation of a primary alcohol. A key precursor for this strategy would be 2-(4-(hydroxymethyl)phenyl)butanoic acid. The oxidation of benzylic alcohols to aldehydes can be achieved with high selectivity, avoiding over-oxidation to the carboxylic acid, by using modern catalytic systems. beilstein-journals.orgacs.orgnih.gov

    The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical is a highly efficient catalyst for this transformation when used with a co-oxidant. organic-chemistry.org Various TEMPO-based systems have been developed, offering mild conditions and high yields. beilstein-journals.orgrsc.org

    A common and practical system involves using TEMPO with sodium hypochlorite (B82951) (NaOCl). acs.org The reaction is typically performed in a biphasic system, such as dichloromethane/water, often with a phase-transfer catalyst. Another approach utilizes a copper(I)/TEMPO catalyst system with ambient air as the stoichiometric oxidant, presenting a greener alternative. nih.gov Mechanochemical methods, using ball milling, have also been shown to accelerate TEMPO-based oxidations and simplify purification. beilstein-journals.org

    Table 1: Representative TEMPO-Catalyzed Oxidation Systems for Alcohols
    Catalyst SystemCo-oxidantSolventTypical ConditionsReference
    TEMPO / NaBrNaOClCH₂Cl₂ / H₂O0°C to RT acs.org
    Cu(I) salt / TEMPO / BipyridineAir / O₂Acetonitrile (B52724)RT to 50°C nih.gov
    TEMPOTrichloroisocyanuric acidCH₂Cl₂RT organic-chemistry.org
    [Cu(MeCN)₄]OTf / TEMPO / NMIAirNone (Ball Milling)RT beilstein-journals.org

    Nucleophilic Substitution and Hydrolysis Routes to the Formyl Moiety

    An alternative to oxidation is the formation of the aldehyde from a precursor already at the correct oxidation state, or one that can be easily converted. This can be achieved through nucleophilic substitution followed by hydrolysis, or direct hydrolysis of a suitable functional group.

    One such method is the Sommelet reaction, where a benzyl (B1604629) halide is converted into an aldehyde using hexamine (hexamethylenetetramine) and water. wikipedia.orgorganicreactions.orgsciencemadness.org For the synthesis of this compound, a precursor like 2-(4-(bromomethyl)phenyl)butanoic acid would be treated with hexamine to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt yields the desired aldehyde. wikipedia.orgyoutube.com This reaction is often carried out in aqueous or alcoholic solvents, sometimes with acid catalysis. youtube.com

    Another classical approach is the hydrolysis of a benzal halide. A precursor such as 2-(4-(dichloromethyl)phenyl)butanoic acid can be hydrolyzed to the aldehyde under either acidic or basic conditions. chemcess.com Acid-catalyzed hydrolysis, for instance with aqueous hydrochloric acid at elevated temperatures, can provide high yields of the aldehyde and avoids the use of metal catalysts. google.comsciencemadness.org This method is a commercial route for the production of benzaldehyde (B42025) from benzal chloride. ncert.nic.in

    Formylation Reactions of Substituted Phenylbutanoic Acids

    Direct introduction of the formyl group onto the aromatic ring of a 2-phenylbutanoic acid precursor is a powerful strategy. This involves electrophilic aromatic substitution, where the alkyl side chain acts as an ortho-para directing group. Given the steric hindrance at the ortho positions, formylation is expected to occur predominantly at the para position.

    The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. tcichemicals.comjk-sci.com The electron-donating nature of the alkyl group on the phenylbutanoic acid makes it a suitable substrate for this reaction. The reaction proceeds by electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium salt during workup to yield the aldehyde. wikipedia.orgajrconline.org

    Other formylation methods include:

  • Gattermann-Koch Reaction: Uses carbon monoxide and HCl with a copper(I) chloride/aluminum chloride catalyst system. This method is generally suitable for benzene and activated derivatives. ncert.nic.in
  • Rieche Formylation: Employs dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄, which can be effective for sterically hindered positions.
  • Table 2: Common Formylation Reactions for Aromatic Compounds
    Reaction NameReagentsKey FeaturesReference
    Vilsmeier-HaackDMF, POCl₃ (or similar)Good for electron-rich arenes; forms an iminium salt intermediate. organic-chemistry.orgjk-sci.com
    Gattermann-KochCO, HCl, AlCl₃/CuClTypically for benzene and simple alkylbenzenes; high pressure. ncert.nic.in
    Duff ReactionHexamethylenetetramineMainly for phenols and other highly activated rings.

    Alkylation and Carbonylation Approaches for the Butanoic Acid Chain Elongation

    Constructing the butanoic acid side chain on a pre-functionalized aromatic ring is another key synthetic strategy. Friedel-Crafts acylation is a classic method for forming a carbon-carbon bond to an aromatic ring. sigmaaldrich.cnnumberanalytics.com A potential route could involve the acylation of a protected benzaldehyde derivative (e.g., 4-formylphenyl acetate) with butyryl chloride or butanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. nih.govorganic-chemistry.org This would yield a ketone, which would then require reduction of the keto group (e.g., via Clemmensen or Wolff-Kishner reduction) and deprotection to reveal the final product. organic-chemistry.orgorgsyn.org An intramolecular Friedel-Crafts reaction is also a powerful tool for building cyclic systems. nih.gov

    Alternatively, a protected p-bromobenzaldehyde could be used as a starting material for a metal-catalyzed cross-coupling reaction. For example, a Negishi coupling with an organozinc reagent derived from a 2-halobutanoate, or a Suzuki coupling with a suitable boronic ester, could be employed to form the C-C bond between the ring and the side chain. Subsequent hydrolysis of the ester would yield the carboxylic acid.

    A related approach involves the reaction of benzene with butyrolactone in the presence of a Lewis acid, which can form 4-phenylbutyric acid, demonstrating a method for attaching a four-carbon chain. google.com

    Stereoselective Synthesis of Enantiopure this compound

    The synthesis of a single enantiomer of this compound is of significant interest, as biological activity is often enantiomer-dependent. Several strategies can be employed to achieve this.

    Asymmetric Catalysis: One of the most powerful modern approaches is asymmetric catalysis. Rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of an arylboronic acid to an α,β-unsaturated ester is a well-established method for creating chiral α-aryl alkanoic acids. nih.gov In this context, the reaction would involve the addition of a 4-formylphenylboronic acid (or a protected version like 4-(dimethoxymethyl)phenylboronic acid) to ethyl crotonate (ethyl but-2-enoate) in the presence of a chiral rhodium catalyst. The use of chiral phosphine (B1218219) ligands, such as BINAP, is crucial for inducing high enantioselectivity. Subsequent hydrolysis of the resulting ester would yield the enantiomerically enriched target molecule.

    Chiral Auxiliaries: Another robust method involves the use of a chiral auxiliary. For instance, an Evans oxazolidinone can be acylated with butanoyl chloride. The resulting imide can then be alkylated with a suitable para-substituted benzyl bromide (e.g., 4-(bromomethyl)benzaldehyde, with the aldehyde group protected). The chiral auxiliary directs the stereochemical outcome of the alkylation. Finally, cleavage of the auxiliary reveals the chiral carboxylic acid. This approach has been used for the asymmetric synthesis of related compounds like (S)-Ibuprofen. scilit.com

    Kinetic Resolution: If a racemic mixture of this compound is synthesized, it can be resolved into its constituent enantiomers. Dynamic kinetic resolution (DKR) is an advanced technique that combines the resolution of a racemate with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgrsc.org This has been successfully applied to other 2-arylalkanoic acids, often involving enzyme-catalyzed esterification in the presence of a racemization catalyst. rsc.org

    Arndt-Eistert Homologation: This classical method can be used to convert a chiral α-amino acid into a β-amino acid, which demonstrates a chain extension method that can be adapted. For example, starting with a protected chiral phenylalanine derivative, one could envision a series of steps to convert the amino group to the formyl group and extend the chain. orgsyn.org

    Reactivity of the Aldehyde Functionality

    The aldehyde group in this compound is a primary site for various chemical modifications, including oxidation, reduction, and condensation reactions.

    The aldehyde functional group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org The reaction typically involves heating the mixture under reflux to ensure the reaction goes to completion and prevents the escape of the intermediate aldehyde. libretexts.org The successful oxidation is often indicated by a color change of the dichromate solution from orange to green. libretexts.org Other oxidizing agents like potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 & H2SO4) are also effective for converting aldehydes to carboxylic acids. libretexts.org

    A notable application of this type of oxidation is in the synthesis of 2-(4-carboxyphenyl)propanoic acid, a related compound, where the formyl group is oxidized to a carboxyl group.

    The aldehyde group can be reduced to a primary alcohol. This transformation can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). However, LiAlH4 is a much stronger reducing agent and will also reduce the carboxylic acid functionality. chemguide.co.ukchemistrysteps.comlibretexts.org Therefore, for the selective reduction of the aldehyde in the presence of a carboxylic acid, a milder reducing agent would be necessary.

    The aldehyde group of this compound can participate in various condensation reactions. These reactions are fundamental in forming new carbon-carbon and carbon-nitrogen bonds.

    Aldol (B89426) Condensation: This reaction involves the reaction of the aldehyde with an enolate ion, leading to the formation of a β-hydroxy aldehyde or ketone, which can then dehydrate to form an α,β-unsaturated carbonyl compound.

    Knoevenagel Condensation: In this reaction, the aldehyde condenses with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, to yield a new carbon-carbon double bond.

    Imine Formation: The aldehyde can react with primary amines to form imines (Schiff bases). This reaction is crucial in various biological and synthetic processes.

    The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This initial addition can be followed by a variety of transformations. In the case of α,β-unsaturated aldehydes, nucleophilic addition can occur in a 1,2 or a 1,4 fashion. libretexts.org The 1,2-addition involves the nucleophile attacking the carbonyl carbon, while the 1,4-addition (conjugate addition) involves the nucleophile attacking the β-carbon of the alkene. libretexts.org The choice between these two pathways is influenced by the nature of the nucleophile. libretexts.org

    Reactivity of the Carboxylic Acid Functionality

    The carboxylic acid group of this compound also offers a site for various chemical modifications, most notably esterification.

    Esterification is a common reaction of carboxylic acids, involving their reaction with an alcohol in the presence of an acid catalyst to form an ester. ck12.orgquora.comchemguide.co.uk The Fischer esterification is a classic method that uses a strong acid catalyst, such as sulfuric acid, and often an excess of the alcohol to drive the equilibrium towards the formation of the ester. quora.commasterorganicchemistry.com The reaction is reversible, and water is produced as a byproduct. ck12.orgmasterorganicchemistry.com Removing the water as it forms can help to increase the yield of the ester. masterorganicchemistry.com For example, the reaction of butanoic acid with methanol (B129727) in the presence of sulfuric acid produces methyl butanoate. ck12.org

    Amidation Reactions and Advanced Amide Coupling Strategies

    The conversion of the carboxylic acid moiety of this compound into an amide is a primary and fundamental transformation. Direct reaction with an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt. mdpi.com Therefore, the use of coupling agents is standard practice to activate the carboxylic acid.

    Standard Coupling Reagents: Common coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), would be employed to form an activated intermediate that is readily attacked by a primary or secondary amine.

    Advanced Strategies: More modern and specialized amide coupling reagents have been developed to improve yields, reduce side reactions, and allow for milder reaction conditions, which would be crucial for a molecule like this compound to preserve the sensitive aldehyde group. bldpharm.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic Anhydride) are known for their high efficiency and chemoselectivity. bldpharm.com The choice of solvent and base is critical; non-protic solvents like DMF or DCM and non-nucleophilic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are typically used.

    A key challenge in the amidation of this molecule is ensuring chemoselectivity. The aldehyde group is susceptible to reaction with primary amines, which could lead to the formation of imine side products. This could be mitigated by performing the reaction at low temperatures or by choosing coupling conditions known to be selective for carboxylic acids over aldehydes.

    Table 1: Theoretical Amidation of this compound

    AmineCoupling SystemBaseExpected Product
    BenzylamineEDC/HOBtDIPEAN-Benzyl-2-(4-formylphenyl)butanamide
    MorpholineHATU2,6-Lutidine4-(2-(4-Formylphenyl)butanoyl)morpholine
    AnilineT3PPyridine2-(4-Formylphenyl)-N-phenylbutanamide

    Anhydride and Acyl Halide Formation

    Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride. Standard reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride. chemmethod.com The reaction with thionyl chloride, often with a catalytic amount of DMF, is a common method.

    This compound + SOCl₂ → 2-(4-Formylphenyl)butanoyl chloride + SO₂ + HCl

    The resulting acyl chloride is a highly reactive intermediate that can be used for subsequent reactions, such as Friedel-Crafts acylation or esterification, without the need for coupling agents. chemmethod.com Again, the reaction conditions would need to be controlled to avoid polymerization or side reactions involving the aldehyde.

    Anhydride Formation: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, a process that typically requires high temperatures and a dehydrating agent like phosphorus pentoxide (P₂O₅). sigmaaldrich.com A more controlled method involves the reaction of an acyl chloride with the carboxylate salt of the carboxylic acid. mdpi.com This would yield the symmetric anhydride of this compound. Mixed anhydrides can also be prepared.

    2 RCOOH --(P₂O₅, Heat)--> (RCO)₂O + H₂O (where R = 2-(4-formylphenyl)butyl)

    Transformations of the Aromatic Ring

    Electrophilic Aromatic Substitution Reactions

    The benzene ring of this compound is substituted with two groups: an alkyl group (-CH(CH₂CH₃)COOH) and a formyl group (-CHO). These substituents have opposing electronic effects that influence the position of any further substitution.

    The Alkyl Group: This is a weakly activating group and an ortho, para-director.

    The Formyl Group: This is a strongly deactivating group due to its electron-withdrawing nature and is a meta-director.

    Table 2: Predicted Products of Electrophilic Aromatic Substitution

    ReactionReagentsMajor Product
    NitrationHNO₃, H₂SO₄2-(4-Formyl-3-nitrophenyl)butanoic acid
    BrominationBr₂, FeBr₃2-(3-Bromo-4-formylphenyl)butanoic acid
    SulfonationFuming H₂SO₄2-(4-Formyl-3-sulfophenyl)butanoic acid

    Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

    Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For these reactions to occur on the aromatic ring of this compound, it would first need to be functionalized with a halide or triflate. This would typically be achieved via an electrophilic halogenation as described in the previous section.

    Assuming the synthesis of a halogenated derivative, such as 2-(3-bromo-4-formylphenyl)butanoic acid, this substrate could then participate in cross-coupling reactions.

    Suzuki Coupling: The reaction of the aryl bromide with a boronic acid (or boronic ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) would yield a biaryl compound.

    Heck Coupling: The coupling of the aryl bromide with an alkene, in the presence of a palladium catalyst and a base, would introduce a vinyl substituent onto the aromatic ring.

    The aldehyde and carboxylic acid functionalities are generally tolerant of these reaction conditions, although protection of the carboxylic acid as an ester might sometimes be necessary to improve solubility and prevent side reactions.

    Multi-functional Group Chemoselectivity in Complex Reaction Systems

    The primary challenge in the chemistry of this compound is achieving chemoselectivity. The molecule possesses three distinct reactive sites:

    Carboxylic Acid: Can undergo amidation, esterification, reduction to an alcohol, or conversion to an acyl halide.

    Aldehyde: Can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic attack (e.g., by amines to form imines, or in Wittig/Grignard reactions).

    Aromatic Ring: Can undergo electrophilic substitution or participate in cross-coupling if halogenated.

    Selective transformations would require careful choice of reagents and conditions. For example:

    Selective Aldehyde Reduction: Sodium borohydride (NaBH₄) would selectively reduce the aldehyde to a primary alcohol in the presence of the carboxylic acid.

    Selective Carboxylic Acid Reduction: Borane (BH₃) or its complexes (e.g., BH₃·THF) can selectively reduce the carboxylic acid to an alcohol while leaving the aldehyde untouched.

    Selective Carboxylic Acid Derivatization: As discussed, coupling agents can selectively form amides or esters without reacting with the aldehyde, provided imine formation is suppressed.

    Synthesis of Advanced Derivatives for Specific Research Applications

    While specific derivatives of this compound are not prominent in the literature, its structure lends itself to the synthesis of various complex molecules. The aldehyde can serve as a handle for building heterocyclic rings or for introducing new functionalities via reductive amination or olefination.

    For instance, the aldehyde could react with a hydrazine (B178648) derivative to form a hydrazone, which could then be cyclized to create a pyridazinone ring system, a scaffold found in some biologically active compounds. Similarly, reaction with a 1,2-diamine could lead to the formation of a benzodiazepine-type structure. The dual functionality allows for the creation of diverse molecular libraries by reacting the carboxylic acid with one set of building blocks and the aldehyde with another, generating complex structures for screening in drug discovery or materials science. A related compound, (2RS)-2-(4-Formylphenyl)propanoic acid, is a known impurity and degradation product of the anti-inflammatory drug Ibuprofen (B1674241), highlighting the relevance of this structural class in pharmaceutical science.

    Physicochemical and Structural Characterization Methodologies

    Advanced Spectroscopic Techniques for Structural Elucidation

    Spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, chemists can deduce its intricate architecture.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 2-(4-Formylphenyl)butanoic acid, both ¹H NMR and ¹³C NMR provide critical data.

    ¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. docbrown.info The spectrum for this compound is expected to show several distinct signals. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. The aldehyde proton would also be a singlet in the downfield region, around 9-10 ppm. The aromatic protons on the benzene (B151609) ring would appear as two doublets between 7 and 8 ppm, characteristic of a 1,4-disubstituted (para) pattern. The proton on the chiral carbon (C2) would be a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene (CH₂) protons of the butyl chain would present as a multiplet, and the terminal methyl (CH₃) protons would be an upfield triplet. docbrown.infochemicalbook.com

    ¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info For this compound, eleven distinct signals are expected, corresponding to each carbon atom. The carbonyl carbons of the carboxylic acid and the aldehyde would have the most downfield shifts (typically >170 ppm). The aromatic carbons would resonate in the 120-150 ppm range. The aliphatic carbons of the butanoic acid chain, including the chiral center, would appear at the most upfield positions. docbrown.info

    Predicted NMR Data for this compound

    science
    Spectrum TypeAssignmentPredicted Chemical Shift (δ, ppm)Splitting Pattern
    ¹H NMR-COOH>10broad singlet
    -CHO9.0 - 10.0singlet
    Aromatic C-H7.0 - 8.0Two doublets
    -CH(COOH)-~3.6triplet
    -CH₂-~1.9multiplet
    -CH₃~0.9triplet
    ¹³C NMRC=O (acid)>175-
    C=O (aldehyde)>190-
    Aromatic C120 - 150-
    Aliphatic C10 - 50-

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. libretexts.org

    A very broad peak from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info The spectrum will also feature two distinct and strong carbonyl (C=O) stretching absorptions. libretexts.org The C=O of the carboxylic acid typically appears around 1700-1725 cm⁻¹, while the C=O of the aldehyde is found at a slightly higher frequency, around 1690-1715 cm⁻¹. The presence of C-H stretching from the aromatic ring and the aldehyde group would be observed around 2850-3100 cm⁻¹. libretexts.orgdocbrown.info

    Expected IR Absorption Bands for this compound

    waves
    Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
    Carboxylic AcidO-H stretch2500 - 3300Strong, Broad
    Carboxylic AcidC=O stretch1700 - 1725Strong
    AldehydeC=O stretch1690 - 1715Strong
    Aldehyde / AromaticC-H stretch2850 - 3100Medium
    AromaticC=C stretch1450 - 1600Medium to Weak

    Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular weight of this compound is 192.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 192.

    The fragmentation pattern offers further structural clues. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass = 17) and the entire carboxyl group (-COOH, mass = 45). libretexts.org Therefore, prominent peaks might be observed at m/z = 175 ([M-OH]⁺) and m/z = 147 ([M-COOH]⁺). Another characteristic fragmentation for butanoic acid derivatives is the McLafferty rearrangement, which for butanoic acid itself leads to a prominent ion at m/z = 60. docbrown.infochegg.com For this compound, fragmentation could also involve cleavage of the ethyl group (-C₂H₅, mass = 29), leading to a fragment at m/z = 163.

    Predicted Mass Spectrometry Fragments for this compound

    analytics
    m/z ValueProposed Fragment IdentityLoss from Molecular Ion
    192[M]⁺ (Molecular Ion)-
    175[M - OH]⁺-OH
    163[M - C₂H₅]⁺-C₂H₅
    147[M - COOH]⁺-COOH

    X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms and Derivatives

    X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. This technique can unambiguously establish the compound's constitution, configuration, and conformation. For this compound, which is chiral, X-ray analysis of a single crystal would provide definitive proof of its stereochemistry. Furthermore, it reveals crucial details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictates the crystal packing. mdpi.com While a crystal structure for this compound itself may not be publicly available, this technique is indispensable for characterizing crystalline derivatives and confirming their absolute stereochemistry. mdpi.comcaltech.edu

    Chromatographic Methodologies for Purity Assessment and Separation of Stereoisomers (e.g., HPLC, GC)

    Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of a synthesized compound and for isolating stereoisomers.

    High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of this compound. A reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like trifluoroacetic acid), would be developed to separate the main compound from any impurities or starting materials. nih.govpensoft.net

    Crucially, because this compound possesses a chiral center at the second carbon of the butanoic acid chain, it exists as a pair of enantiomers ((R) and (S)). Standard HPLC cannot separate these isomers. Therefore, chiral HPLC, using a specialized column with a chiral stationary phase, is required to separate and quantify the individual enantiomers. This is critical for applications where only one enantiomer is desired. nih.govorgsyn.org

    Gas Chromatography (GC): Gas chromatography is another effective technique for purity assessment, particularly for volatile compounds. mdpi.com Direct analysis of a carboxylic acid like this compound can be challenging due to its low volatility and potential for thermal degradation. However, it can be readily analyzed by GC after conversion to a more volatile ester derivative, such as its methyl ester. This derivatization process followed by GC analysis with a flame ionization detector (FID) provides a robust method for quantifying purity. mdpi.com

    Mechanistic Investigations and Reaction Kinetics

    Elucidation of Reaction Pathways for the Synthesis of 2-(4-Formylphenyl)butanoic Acid

    The synthesis of this compound can be envisioned through several strategic pathways, primarily involving the formation of the butanoic acid chain on a functionalized benzene (B151609) ring or the modification of a pre-existing phenylbutanoic acid derivative.

    One plausible pathway involves the oxidation of a corresponding alcohol or alkyl precursor . For instance, a synthetic route analogous to the preparation of similar compounds like 2-(4-formylphenyl)propionic acid could be employed. google.comgoogle.com This would likely start from a precursor such as 2-(4-(hydroxymethyl)phenyl)butanoic acid or 2-(4-(bromomethyl)phenyl)butanoic acid. The oxidation of the hydroxymethyl or bromomethyl group to a formyl group can be achieved using specific oxidizing agents. A notable method involves the use of a TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy free radical) catalyst in conjunction with an oxidant like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂). google.comgoogle.com The TEMPO-catalyzed oxidation is known for its high selectivity in converting primary alcohols to aldehydes under mild and environmentally friendly conditions. google.com

    The general mechanism for TEMPO-catalyzed oxidation involves the following steps:

    Oxidation of TEMPO to the active N-oxoammonium ion by the primary oxidant (e.g., NaOCl).

    The N-oxoammonium ion then acts as the direct oxidant for the alcohol.

    The alcohol is oxidized to the aldehyde, and the N-oxoammonium ion is reduced back to the hydroxylamine (B1172632) form.

    The hydroxylamine is then re-oxidized to TEMPO, completing the catalytic cycle.

    Another potential synthetic approach is through palladium-catalyzed cross-coupling reactions . The Heck reaction, for example, could be used to couple an appropriate aryl halide with an alkene, followed by further functional group transformations. mdpi.com For instance, a reaction between a protected 4-bromobenzaldehyde (B125591) and a butenoate ester could form the carbon skeleton. Subsequent hydrogenation of the double bond and hydrolysis of the ester would yield the desired product. The mechanism of the Heck reaction is well-established and involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst. youtube.com

    A third conceivable route is the hydroformylation of a vinylarene precursor . researchgate.nethuji.ac.il Starting with a compound like 4-vinylphenylacetic acid, a rhodium-catalyzed hydroformylation could introduce the formyl group. However, controlling the regioselectivity to obtain the desired branched aldehyde on the butanoic acid side chain would be a significant challenge. The mechanism of hydroformylation involves the coordination of the alkene to a rhodium-hydrido-carbonyl complex, followed by insertion of the alkene into the Rh-H bond, CO insertion, and finally, reductive elimination of the aldehyde product. rsc.org

    Kinetic Studies of Key Transformation Reactions Involving this compound

    Detailed kinetic studies specifically on reactions involving this compound are scarce. However, the kinetics of the key reaction types mentioned above have been studied for analogous systems, and these principles would apply.

    For a hypothetical oxidation of a precursor alcohol to this compound using a system like Tripropylammonium fluorochromate (TriPAFC), as studied for the oxidation of 4-oxo-4-phenyl butanoic acid, the reaction is often found to be first order with respect to the oxidant, the substrate, and a catalytic acid. orientjchem.orgderpharmachemica.com The rate law for such a reaction would typically be expressed as:

    Rate = k[Oxidant][Substrate][H⁺]

    This indicates that the concentration of each of these species plays a direct role in the rate-determining step of the reaction. For second-order reactions, the half-life is inversely proportional to the initial concentration of the reactant. nih.gov

    In the context of palladium-catalyzed reactions like the Heck or Suzuki couplings that could be used to synthesize precursors, the rate laws are generally more complex. They often depend on the concentrations of the catalyst, the aryl halide, the alkene (or organoboron compound), and the base. The reaction order with respect to each component can vary depending on the specific ligand used and the reaction conditions.

    The following table illustrates a hypothetical set of experimental data for determining the reaction order of an oxidation reaction leading to the formation of this compound.

    Hypothetical Kinetic Data for Oxidation Reaction

    ExperimentInitial [Substrate] (mol/L)Initial [Oxidant] (mol/L)Initial [H⁺] (mol/L)Initial Rate (mol/L·s)
    10.100.100.101.2 x 10⁻⁴
    20.200.100.102.4 x 10⁻⁴
    30.100.200.102.4 x 10⁻⁴
    40.100.100.202.4 x 10⁻⁴

    From this hypothetical data, doubling the concentration of the substrate, oxidant, or H⁺ while keeping others constant doubles the initial rate, indicating a first-order dependence on each.

    Activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide crucial information about the transition state of a reaction. These parameters are derived from the temperature dependence of the rate constant (k) using the Eyring equation.

    For many organic reactions, the nature of the transition state can be inferred from these values. For example:

    Associative mechanisms , where two molecules come together in the rate-determining step, are typically characterized by a negative entropy of activation (ΔS‡ < 0) due to the loss of translational and rotational freedom. rsc.org

    Dissociative mechanisms , where a molecule breaks apart in the rate-determining step, usually have a positive entropy of activation (ΔS‡ > 0) due to an increase in the degrees of freedom. rsc.org

    The enthalpy of activation (ΔH‡) reflects the energy barrier that must be overcome for the reaction to occur. Catalysts function by providing an alternative reaction pathway with a lower activation enthalpy.

    The following table presents hypothetical activation parameters for a key transformation involving this compound, illustrating how such data could be interpreted.

    Hypothetical Activation Parameters

    Reaction TypeΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Plausible Transition State Architecture
    Catalytic Oxidation (Associative)45-80An ordered transition state where the substrate, oxidant, and catalyst are brought together.
    Decarboxylation (Dissociative)120+25A transition state involving the cleavage of a C-C bond, leading to increased disorder.

    Catalytic Mechanisms in Reactions Utilizing this compound

    The functional groups of this compound—the carboxylic acid and the aldehyde—can both participate in or be the target of catalytic reactions.

    Catalytic Reduction of the Formyl Group: The aldehyde group can be selectively reduced to a primary alcohol using catalytic hydrogenation. This typically involves a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. The mechanism involves the adsorption of the aldehyde and H₂ onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. Generally, the carboxylic acid group is less reactive towards catalytic hydrogenation under mild conditions that would reduce an aldehyde. libretexts.org

    Palladium-Catalyzed Reactions at the Aryl Position: If the phenyl ring of this compound were further functionalized with a halide (e.g., a bromo or iodo group), it could participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, or Sonogashira couplings, are fundamental in synthetic organic chemistry for forming carbon-carbon or carbon-heteroatom bonds. The general catalytic cycle for these reactions involves:

    Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

    Transmetalation (for Suzuki) or Migratory Insertion (for Heck): The second coupling partner is brought into the coordination sphere of the palladium, followed by the key bond-forming step.

    Reductive Elimination: The final product is expelled from the palladium complex, regenerating the Pd(0) catalyst. youtube.com

    The specific ligands coordinated to the palladium center play a crucial role in modulating the catalyst's reactivity, stability, and selectivity throughout the catalytic cycle.

    Computational Chemistry and Theoretical Studies

    Molecular Dynamics Simulations for Conformational Landscape Exploration

    While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of 2-(4-Formylphenyl)butanoic acid over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions.

    For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in a vacuum, in an aqueous solution, or interacting with a surface. acs.orgaip.org This would provide insights into the flexibility of the butanoic acid chain and the orientation of the formyl group, which are crucial for understanding its interactions with other molecules or biological targets. Studies on other aromatic carboxylic acids have used MD to understand their adsorption and aggregation behaviors. acs.org

    Reaction Mechanism Modeling and Transition State Characterization

    DFT can also be employed to model chemical reactions involving this compound. This includes identifying the minimum energy paths for reactions, locating the transition state structures, and calculating the activation energies. For example, one could model the oxidation of the aldehyde group to a carboxylic acid or the esterification of the carboxylic acid group. Characterizing the transition states provides a deeper understanding of the reaction kinetics and mechanisms.

    Quantitative Structure-Property Relationships (QSPR) and Structure-Reactivity Relationships (SRR)

    Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (SRR) models are statistical methods that correlate the structural or physicochemical properties of a series of compounds with their observed properties or reactivities. While these studies require a dataset of multiple molecules, the descriptors for this compound derived from computational chemistry would be a key input for such models.

    For instance, by calculating descriptors (e.g., electronic, steric, and topological) for a series of substituted phenylbutanoic acids, a QSPR model could be developed to predict properties like solubility or boiling point. Similarly, an SRR model could predict the reaction rates for a specific transformation. Studies have successfully applied QSPR to predict properties like NMR chemical shifts in substituted benzaldehydes. acs.orgunicamp.brresearchgate.netresearchgate.net

    Molecular Docking Methodologies for Computational Ligand-Receptor Interaction Studies

    Computational chemistry and theoretical studies, particularly molecular docking, are powerful tools to investigate the interactions between a small molecule, such as this compound, and its potential biological targets at a molecular level. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the intermolecular interactions.

    As of the latest available research, specific molecular docking studies focusing exclusively on this compound are not prominently documented in publicly accessible scientific literature. However, the methodologies employed for similar small molecules, particularly derivatives of butanoic acid and other compounds with phenyl and formyl groups, can be described to illustrate the potential approaches for studying this specific compound.

    Molecular docking simulations typically involve the following key steps:

    Preparation of the Receptor: This involves obtaining the three-dimensional structure of the target protein, often from crystallographic or NMR studies deposited in databases like the Protein Data Bank (PDB). The protein structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

    Preparation of the Ligand: The 2D structure of this compound would be converted into a 3D conformation. This process involves generating a low-energy conformation of the molecule, which is then used for docking.

    Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site of the receptor. The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

    Analysis of Results: The results of the docking simulation provide a set of possible binding poses, ranked by their predicted binding energies. The top-ranked poses are then analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

    Detailed research findings from such studies would typically be presented in data tables, outlining key interaction parameters. While specific data for this compound is not available, a hypothetical table illustrating the type of data generated from a molecular docking study is presented below.

    Table 1: Hypothetical Molecular Docking Interaction Data for this compound with a Target Receptor

    Interaction Type Interacting Residue(s) Distance (Å)
    Hydrogen Bond Amino Acid 1 2.8
    Hydrogen Bond Amino Acid 2 3.1
    Hydrophobic Interaction Amino Acid 3, Amino Acid 4 3.5 - 4.0
    Pi-Pi Stacking Aromatic Amino Acid 5 3.6

    This table would provide a quantitative and qualitative overview of how this compound might interact with a specific biological target, guiding further experimental validation and drug design efforts. Without specific studies on this compound, any such table remains illustrative of the methodology rather than a reflection of documented research.

    Role of 2 4 Formylphenyl Butanoic Acid in Advanced Chemical Synthesis and Materials Science

    A Versatile Building Block for Complex Organic Molecules

    The dual reactivity of 2-(4-Formylphenyl)butanoic acid makes it an asset in the construction of intricate molecular architectures. nih.govbohrium.com Organic molecules are essential as they are the "building blocks" of life, categorized into carbohydrates, lipids, proteins, and nucleic acids. dekalb.k12.ga.us

    In the field of medicinal chemistry, this compound serves as a valuable starting material for the synthesis of pharmaceutical intermediates. bldpharm.com The aldehyde and carboxylic acid groups can be selectively modified to introduce a variety of pharmacophores and build complex molecular scaffolds that are central to the development of new therapeutic agents. The synthesis of derivatives such as 2-(4-formylphenyl)propionic acid, an impurity of ibuprofen (B1674241), highlights its relevance in the pharmaceutical industry. nih.gov

    For instance, the butanoic acid moiety can be found in various bioactive compounds. The synthesis of (S)-3-(4-bromophenyl)butanoic acid has been achieved on a large scale for its use in further chemical transformations. orgsyn.org Other related structures like 4-(2-chlorophenyl)butanoic acid and 2-amino-2-(4-fluorophenyl)butanoic acid are also recognized as important chemical building blocks. nih.govnih.gov

    The synthesis of natural products and their analogues is a cornerstone of drug discovery and chemical biology. lu.senih.gov this compound provides a versatile scaffold for creating analogues of bioactive natural products. By strategically modifying its functional groups, chemists can systematically alter the structure of a natural product to probe its biological activity, enhance its therapeutic properties, or improve its pharmacokinetic profile. The development of synthetic routes to create libraries of related compounds is a key strategy in modern drug discovery. nih.govmdpi.com

    The synthesis of analogues can involve various chemical strategies, including the creation of furan-based structures from related starting materials. unina.it This approach allows for the exploration of a wide range of chemical diversity, which is crucial for identifying new lead compounds with potential therapeutic applications. lu.se

    Applications in Polymer Chemistry

    The unique structure of this compound also lends itself to applications in polymer chemistry, where it can be used to create materials with tailored properties and functionalities.

    As a bifunctional monomer, this compound can participate in polymerization reactions to form functional polymers. bohrium.com The carboxylic acid group can be used for polyester (B1180765) or polyamide formation, while the aldehyde group can be used for post-polymerization modification or to introduce specific functionalities along the polymer chain. This allows for the design of polymers with controlled architectures and desired chemical and physical properties.

    The synthesis of polymers from bioderived monomers is a growing area of research, with a focus on creating sustainable materials. mdpi.com Furan-based monomers, such as those derived from 2,5-furandicarboxylic acid, are of particular interest as renewable alternatives to petroleum-based plastics. mdpi.com The principles used in the polymerization of these monomers can be applied to polymers derived from this compound. nih.gov

    The functional groups of this compound are capable of participating in non-covalent interactions, such as hydrogen bonding and aromatic stacking. This makes it a suitable building block for the construction of supramolecular architectures and frameworks. These ordered assemblies of molecules can exhibit unique properties and have potential applications in areas such as sensing, catalysis, and materials science. The design of such systems often relies on the precise arrangement of functional groups to direct the self-assembly process.

    Design of Ligands for Coordination Chemistry and Organometallic Catalysis

    The ability of this compound to coordinate with metal ions makes it a valuable component in the design of ligands for coordination chemistry and organometallic catalysis.

    The carboxylic acid and aldehyde functionalities can act as binding sites for metal centers, allowing for the creation of a wide variety of metal-ligand complexes. nih.gov These complexes can exhibit interesting structural and electronic properties and may find use as catalysts in a range of organic transformations. The coordination behavior of ligands plays a crucial role in determining the reactivity and selectivity of the resulting catalyst. researchgate.net The synthesis of mixed-ligand complexes has been shown to be a successful strategy for developing new catalysts with enhanced bioactivity. nih.gov

    Green Chemistry Principles in the Synthesis and Transformations of 2 4 Formylphenyl Butanoic Acid

    Atom Economy and Waste Minimization in Synthetic Routes

    Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netsavemyexams.com A high atom economy signifies a more sustainable process with minimal waste generation. savemyexams.com The synthesis of arylalkanoic acids, including 2-(4-Formylphenyl)butanoic acid, has traditionally involved multi-step processes with often low atom economy.

    More recent, greener synthetic routes aim to improve this. A notable example involves the direct oxidation of a precursor like 2-[4-(bromomethyl)phenyl]propionic acid. One such process for a similar compound uses hydrogen peroxide in an aqueous solution, which is a more environmentally friendly approach that simplifies the process to a single step. acs.org

    Let's analyze the atom economy of two potential synthetic steps leading to an aldehyde from an alcohol or a benzyl (B1604629) bromide. The formula for atom economy is:

    Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.orgstudypulse.auyoutube.com

    Table 1: Atom Economy Comparison of Synthetic Transformations

    TransformationReactantsDesired ProductByproductsAtom Economy (%)
    Oxidation of Alcohol 2-[4-(hydroxymethyl)phenyl]propionic acid (C₁₀H₁₂O₃, MW: 180.19) + Sodium hypochlorite (B82951) (NaOCl, MW: 74.44)2-(4-formylphenyl)propionic acid (C₁₀H₁₀O₃, MW: 178.18)NaCl (MW: 58.44) + H₂O (MW: 18.02)69.98%
    Direct Oxidation of Benzyl Bromide 2-[4-(bromomethyl)phenyl]propionic acid (C₁₀H₁₁BrO₂, MW: 243.10) + 2 H₂O₂ (MW: 34.01 each)2-(4-formylphenyl)propionic acid (C₁₀H₁₀O₃, MW: 178.18)HBr (MW: 80.91) + 2 H₂O (MW: 18.02 each)57.26%

    Note: The calculations above are based on simplified reaction schemes for a closely related compound, 2-(4-formylphenyl)propionic acid, as detailed information on this compound is limited. The oxidation of alcohol is based on a TEMPO-catalyzed reaction with NaOCl, and the direct oxidation is based on a proposed greener route. This data is for illustrative purposes to compare different synthetic strategies.

    While a high chemical yield is desirable, a high atom economy ensures that the synthetic route itself is inherently efficient in its use of materials, thereby minimizing the generation of waste that requires treatment or disposal. researchgate.net

    Utilization of Environmentally Benign Solvents and Reaction Media (e.g., aqueous solutions)

    The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to the process's environmental footprint. Traditional organic solvents can be toxic, flammable, and difficult to dispose of. Therefore, a key goal is to replace them with environmentally benign alternatives.

    Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. blazingprojects.com Significant progress has been made in developing synthetic routes for arylalkanoic acids in aqueous media. For example, a patented green process for preparing 2-(4-formylphenyl)propionic acid is conducted specifically in an aqueous solution. acs.org This method uses hydrogen peroxide as the oxidant in water, drastically reducing the reliance on organic solvents. acs.org

    Another improved process utilizes an aqueous solution of sodium hypochlorite (NaOCl) for the oxidation step. chemistryviews.org This approach not only uses a water-based medium but also avoids the use of highly toxic crystallization solvents like carbon tetrachloride, which may have been used in older procedures. chemistryviews.org The use of ester solvents like ethyl acetate, which is considered a greener solvent than many alternatives, followed by crystallization with saturated hydrocarbon solvents, also represents a move toward more environmentally acceptable practices. chemistryviews.org

    Development of Catalytic and Biocatalytic Processes for Sustainable Production

    Catalytic processes are a cornerstone of green chemistry because they can increase reaction efficiency, reduce energy requirements, and enable more selective transformations, all while being used in small quantities. google.com

    For the synthesis of 2-(4-formylphenyl)propionic acid, a close analog of the target compound, the use of the (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) as a catalyst is a prime example of a green catalytic process. acs.orgchemistryviews.org TEMPO selectively catalyzes the oxidation of primary alcohols to aldehydes in the presence of a stoichiometric oxidant like sodium hypochlorite or hydrogen peroxide. acs.orgchemistryviews.org This catalytic approach offers high yields and purity under mild, environmentally friendly conditions. chemistryviews.org For instance, using just 0.01 to 0.1 equivalents of TEMPO catalyst can significantly improve the yield and purity compared to non-catalytic methods. chemistryviews.org

    Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers further advantages in sustainability, including high selectivity, mild operating conditions (temperature and pH), and reduced waste. While specific biocatalytic routes for this compound are not widely documented, the broader field of arylalkanoic acid synthesis shows significant potential. Enzymes like lipases have been used for the synthesis of related esters. numberanalytics.com Furthermore, metabolic engineering of microorganisms like Clostridium tyrobutyricum has been explored for the production of butyric acid from waste materials, indicating the potential for developing biocatalytic pathways for more complex butanoic acid derivatives. nih.govcetjournal.it Research into cytochrome P450 enzymes (CYP) has also shown their role in the metabolic activation of arylalkanoic acid prodrugs, which could be harnessed for synthetic purposes. pharmafeatures.com

    Energy Efficiency in Chemical Transformations and Process Optimization

    Reducing energy consumption is a critical aspect of green chemistry, directly impacting both the environmental footprint and the economic viability of a chemical process. pharmasalmanac.com This can be achieved by designing reactions that proceed at ambient temperature and pressure, thereby minimizing heating and cooling requirements.

    The development of catalytic systems often leads to more energy-efficient processes. The TEMPO-catalyzed oxidation for producing 2-(4-formylphenyl)propionic acid, for example, can be carried out at temperatures between 10°C and 40°C, a significant energy saving compared to reactions requiring high-temperature reflux. chemistryviews.org Similarly, the large-scale synthesis of a related compound, (S)-3-(4-bromophenyl)butanoic acid, using a rhodium-based catalyst is conducted at a mild 30°C.

    Implementation of Process Intensification and Continuous Flow Chemistry Approaches

    Process intensification refers to the development of smaller, more efficient, and safer production technologies. pharmasalmanac.comrsc.org Continuous flow chemistry, a key technique in process intensification, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and reduced waste. blazingprojects.com

    The pharmaceutical industry has increasingly adopted continuous flow synthesis for the production of active pharmaceutical ingredients (APIs), including arylalkanoic acids like ibuprofen (B1674241). chemistryviews.org For example, a three-step continuous flow synthesis of ibuprofen has been developed that requires no intermediate purification steps and can be performed in a matter of minutes. researchgate.netgoogle.com This demonstrates the immense potential for applying similar technologies to the synthesis of this compound.

    By transitioning from traditional batch reactors to continuous flow systems, manufacturers can achieve:

    Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic reactions or the handling of hazardous reagents.

    Improved Efficiency: Precise control over residence time and temperature leads to higher selectivity and yield, reducing the formation of byproducts. acs.org

    Reduced Footprint: Continuous flow systems are significantly smaller than batch reactors for the same production output, lowering capital costs and saving space. researchgate.net

    Sustainability: The efficiency of flow processes often results in less solvent usage and energy consumption, contributing to a greener manufacturing profile. rsc.org

    The successful application of continuous flow chemistry to ibuprofen, a structurally related profen, strongly suggests that these methods could be adapted for the sustainable, large-scale production of this compound and its derivatives. acs.org

    Future Research Directions and Unexplored Avenues for 2 4 Formylphenyl Butanoic Acid

    Development of Novel Stereoselective Synthetic Pathways to Enantiopure Forms

    The presence of a stereocenter in 2-(4-Formylphenyl)butanoic acid makes the development of synthetic routes to its enantiopure (R)- and (S)-forms a critical research objective. Access to enantiomerically pure forms is often essential for applications in pharmaceuticals and advanced materials. Future research should focus on moving beyond classical resolution techniques towards more elegant and efficient asymmetric syntheses.

    A primary avenue of investigation is the asymmetric hydrogenation of unsaturated precursors. ethz.chwikipedia.org For instance, the synthesis and subsequent hydrogenation of (E)-2-(4-formylphenyl)but-2-enoic acid using chiral catalysts could provide a direct route to the target molecule. Research into catalyst systems, such as Ruthenium- or Iridium-based complexes with chiral ligands like BINAP or SunPhos, would be essential. nih.gov The reaction conditions, including solvent, hydrogen pressure, and temperature, would need meticulous optimization to achieve high enantioselectivity (ee) and turnover numbers (TON). ethz.chnih.gov

    Another promising strategy involves the use of chiral auxiliaries . An achiral precursor, such as 4-formylphenylacetic acid, could be coupled to a chiral auxiliary. Subsequent diastereoselective alkylation at the alpha-position with an ethyl group, followed by the removal of the auxiliary, would yield the enantiopure butanoic acid derivative. The selection of the auxiliary and the optimization of the diastereoselective step are key challenges.

    Furthermore, asymmetric conjugate addition reactions present a powerful tool. The addition of an ethyl nucleophile to a derivative of (4-formylphenyl)acetic acid, such as a chiral N-acyloxazolidinone, could establish the stereocenter with high control. Alternatively, rhodium-catalyzed asymmetric 1,4-addition of an organoboron reagent to an α,β-unsaturated ester could be explored, a method that has proven effective for structurally similar compounds. acs.org

    Proposed Stereoselective Strategy Key Precursor Catalyst/Reagent Type Potential Advantages
    Asymmetric Hydrogenation(E)-2-(4-formylphenyl)but-2-enoic acidChiral Ru, Rh, or Ir complexes (e.g., with BINAP)Atom-economical, direct route
    Chiral Auxiliary Mediated Alkylation4-Formylphenylacetic acidEvans auxiliaries, etc.High diastereoselectivity, well-established
    Asymmetric Conjugate Addition(4-formylphenyl)acetic acid derivativeOrganocuprates, Rh-catalysisVersatile, good for C-C bond formation

    Exploration of Unconventional Functional Group Transformations and Cross-Coupling Reactions

    The dual functionality of this compound offers a rich playground for exploring novel chemical transformations that go beyond standard textbook reactions. ncert.nic.inquora.com Future research should aim to leverage the interplay between the aldehyde and carboxylic acid groups.

    Unconventional transformations of the carboxylic acid moiety represent a significant area of opportunity. While standard conversions to esters, amides, and acid chlorides are well-known, decarboxylative functionalization is a more advanced and powerful strategy. libretexts.orgjackwestin.com Research could explore the photoredox-catalyzed decarboxylative coupling of this compound with various partners, enabling the formation of new C-C or C-heteroatom bonds at the 2-position while extruding CO2 as a benign byproduct. chemrevlett.comnih.gov This approach avoids the need for pre-functionalized organometallic reagents. researchgate.net

    For the aldehyde group, research could investigate its participation in reactions beyond simple oxidation or reduction. For example, its use in photocycloaddition reactions to construct complex polycyclic structures could be explored. acs.org Additionally, the formyl group could serve as a handle for installing other functionalities through multi-component reactions or as a directing group for C-H activation at the ortho-positions of the phenyl ring.

    In the realm of cross-coupling reactions , this molecule offers multiple handles for diversification. wikipedia.org The carboxylic acid could be used as a directing group for palladium-catalyzed C-H arylation, vinylation, or alkylation at the ortho-position, followed by its potential removal or transformation. nih.gov A particularly innovative avenue would be the development of double decarboxylative cross-coupling reactions, where this compound is coupled with another carboxylic acid (e.g., a cinnamic acid) under metal catalysis to forge a new C-C bond, representing a highly sustainable and convergent synthetic strategy. nih.gov

    Functional Group Unconventional Reaction Potential Outcome Key Catalyst/Reagent
    Carboxylic AcidDecarboxylative Cross-CouplingC-C or C-Heteroatom bond formationPhotoredox or transition metal catalysts
    AldehydePhotocycloadditionComplex polycyclic scaffoldsPhotosensitizers, light source
    Phenyl RingC-H FunctionalizationOrtho-substituted derivativesPd, Ru, or Rh catalysts
    Both GroupsDouble Decarboxylative CouplingNovel ketone structuresSilver or other metal catalysts

    Advanced Mechanistic Studies Using High-Resolution Analytical Techniques

    A deep understanding of reaction mechanisms is paramount for optimizing existing transformations and discovering new ones. For reactions involving this compound, future research should employ high-resolution analytical techniques to move beyond simple product analysis and gain detailed mechanistic insights.

    The use of in-situ and operando spectroscopy is a particularly powerful approach. mdpi.comnumberanalytics.comcatalysis.blog Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or Raman spectroscopy allow for the real-time observation of species on a catalyst surface or in a reaction solution under actual reaction conditions. mdpi.comyoutube.com For example, when studying the asymmetric hydrogenation of a precursor to this compound, in-situ spectroscopy could help identify the key catalyst-substrate intermediates, distinguish active species from spectator species, and elucidate the diastereomeric transition states that determine enantioselectivity. acs.orgnih.gov

    Kinetic studies, including Reaction Progress Kinetic Analysis (RPKA), can provide quantitative data on reaction rates and catalyst behavior. Isotope labeling experiments, where deuterium (B1214612) is incorporated at specific positions in the molecule, can be used to trace bond-breaking and bond-forming steps, clarifying pathways such as those in decarboxylation or C-H activation reactions.

    Computational chemistry, specifically Density Functional Theory (DFT), should be used in concert with experimental work. DFT calculations can model reaction pathways, predict the energies of intermediates and transition states, and help rationalize observed selectivity, providing a molecular-level picture of the reaction mechanism.

    Integration into Novel Material Platforms and Smart Systems

    The bifunctional nature of this compound makes it an ideal candidate as a specialty monomer for the synthesis of advanced functional polymers. specificpolymers.comnofeurope.comspecificpolymers.com Future research should focus on incorporating this molecule into novel material platforms.

    One major avenue is the synthesis of functional polyesters or polyamides . The carboxylic acid group can readily participate in polycondensation reactions. The resulting polymer would feature pendant aldehyde groups along the backbone. These aldehyde groups are then available for a wide range of post-polymerization modifications . For example, they can be used to:

    Form Schiff bases with primary amines, allowing for the attachment of bioactive molecules, dyes, or other functional moieties.

    Act as cross-linking sites to control the mechanical properties and solvent resistance of the material.

    Be converted to other functional groups, creating a library of materials from a single parent polymer.

    This approach could lead to the development of "smart" materials, such as responsive hydrogels, materials for bioconjugation, or functional coatings. The molecule could also be used as a cross-linking agent or a chain extender in existing polymer systems to impart specific properties. polysciences.com Its rigid aromatic core combined with the flexible butanoic chain could offer a unique balance of thermal stability and processability. Furthermore, its structure is suitable for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) , where the dual functionalities could lead to novel network topologies and functional pores.

    Sustainable Synthesis and Circular Economy Approaches for its Production and Utilization

    Aligning the production and use of this compound with the principles of green chemistry and a circular economy is a critical future goal. nih.gov

    A key research direction is the development of synthetic routes from renewable feedstocks . Lignin (B12514952), an abundant and underutilized biopolymer, is a rich source of aromatic chemicals. nih.govnih.gov Research into the catalytic valorization of lignin could yield platform molecules like p-coumaric acid or ferulic acid, which could potentially be converted into this compound through a series of biocatalytic or chemocatalytic steps. tue.nlresearchgate.net This would represent a significant shift away from petrochemical-based syntheses.

    Q & A

    Q. What are the recommended synthetic routes for 2-(4-Formylphenyl)butanoic acid, and how do reaction conditions influence yield?

    The synthesis of this compound can be achieved via Friedel-Crafts acylation or palladium-catalyzed coupling. For example, a modified Friedel-Crafts approach using 4-formylbenzaldehyde and butanoic acid derivatives in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions can yield the target compound. Reaction temperature (optimized at 80–100°C) and stoichiometric ratios of reagents significantly impact yield, with excess acylating agents improving efficiency . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate).

    Q. How can the purity and structural integrity of this compound be validated experimentally?

    • NMR Spectroscopy : The formyl proton (CHO) appears as a singlet at ~9.8–10.0 ppm in 1^1H NMR. The butanoic acid chain shows characteristic peaks: α-protons near 2.3–2.5 ppm (multiplet) and the carboxylic acid proton at ~12 ppm (broad).
    • HPLC : Reverse-phase C18 columns with UV detection (254 nm) can assess purity. Mobile phases like acetonitrile/water (0.1% TFA) are effective.
    • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 192.1 (C₁₁H₁₀O₃⁻) .

    Q. What are the primary research applications of this compound in chemical biology?

    The formyl group enables its use as a:

    • Crosslinking agent : Reacts with primary amines (e.g., lysine residues in proteins) via Schiff base formation, useful in bioconjugation studies.
    • Precursor for heterocycles : Participates in cyclocondensation reactions with hydrazines or thioureas to form pyrazoles or thiazoles, relevant in medicinal chemistry .

    Advanced Research Questions

    Q. How does the electronic nature of the formyl group influence the reactivity of this compound in nucleophilic additions?

    The electron-withdrawing formyl group activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. In aldol-like reactions, the aldehyde undergoes nucleophilic addition with enolates, though steric hindrance from the butanoic acid chain may require catalysts like proline derivatives to enhance enantioselectivity . Computational studies (DFT) can model charge distribution, showing increased electrophilicity at the carbonyl carbon (Mulliken charge: ~+0.35) .

    Q. What strategies mitigate degradation of this compound under aqueous or oxidative conditions?

    • Storage : Lyophilized form under inert gas (argon) at –20°C prevents hydrolysis of the formyl group.
    • Stabilizers : Addition of radical scavengers (e.g., BHT) minimizes oxidation.
    • Buffered Solutions : Use pH 6–7 phosphate buffers to avoid acid-catalyzed decomposition .

    Q. How can computational tools predict the binding affinity of this compound to biological targets?

    Molecular docking (AutoDock Vina) and MD simulations assess interactions with enzymes like cyclooxygenase-2 (COX-2). The formyl group may hydrogen bond with Arg120, while the butanoic acid chain interacts with hydrophobic pockets. QSAR models trained on similar carboxylic acid derivatives can predict IC₅₀ values .

    Methodological Considerations

    Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

    • Challenge : Co-elution of byproducts (e.g., unreacted 4-formylbenzaldehyde) in HPLC.
    • Solution : Gradient elution (5→95% acetonitrile over 20 minutes) improves resolution. LC-MS/MS (MRM mode) enhances specificity for low-abundance impurities .

    Q. How does steric hindrance from the butanoic acid chain affect catalytic coupling reactions?

    Suzuki-Miyaura coupling with aryl boronic acids requires bulky ligands (e.g., SPhos) to prevent coordination interference. Pd(OAc)₂/SPhos systems achieve >80% yield in DMF/H₂O at 80°C .

    Data Contradictions and Resolution

    Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can this be reconciled?

    Discrepancies arise from polymorphic forms. Solubility in DMSO ranges from 25–40 mg/mL depending on crystallinity (confirmed via PXRD). Amorphous forms, prepared by rapid cooling, show higher solubility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.